2-Bromo-3-methylbenzenesulfonyl chloride
Description
2-Bromo-3-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride derivative with a bromine atom at the 2-position and a methyl group at the 3-position of the benzene ring. The sulfonyl chloride (-SO₂Cl) functional group confers high reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds. Its molecular formula is C₇H₆BrClO₂S, with a calculated molar mass of 269.6 g/mol. The bromine and methyl substituents influence its electronic and steric properties, affecting its reactivity and applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFIURZNLONQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261566-57-7 | |
| Record name | 2-bromo-3-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Reaction Scheme
- Starting material: 2-Bromo-3-methylaniline (or substituted anilines)
- Key reagents: Sodium nitrite, ferric chloride or zinc chloride, thionyl chloride, cuprous chloride (catalyst)
- Solvents: Dilute hydrochloric acid, water, ethyl acetate, methanol
Stepwise Reaction Procedure
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1. Diazotization | 2-Bromo-3-methylaniline is dissolved in dilute hydrochloric acid and cooled to -5 to 0 °C. Sodium nitrite aqueous solution is added dropwise below 0 °C to form the diazonium salt. Then, 30% ferric chloride or zinc chloride aqueous solution is added dropwise at 0–5 °C to form ferric chloride or zinc chloride diazonium salt. The solid is filtered, washed with dilute acid and methanol, and dried. | Temp: -5 to 5 °C; Acid concentration: 6-10 mol/L HCl | Ferric/zinc chloride diazonium salt solid |
| 2. Acyl Chlorination | Thionyl chloride is added dropwise into water, cooled to ~0 °C, then cuprous chloride catalyst is added. The diazonium salt from Step 1 is added in batches at -5 to 0 °C. The mixture is stirred overnight at this temperature. After reaction, the product is extracted with ethyl acetate, washed sequentially with saturated sodium bicarbonate, water, and saturated saline, then concentrated and crystallized at -5 °C. | Temp: -5 to 0 °C; Catalyst: CuCl; Reaction time: overnight | 2-Bromo-3-methylbenzenesulfonyl chloride, purified |
Reaction Equations (Simplified)
- Diazotization:
$$
\text{2-Bromo-3-methylaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ferric chloride diazonium salt}
$$
- Acyl chlorination:
$$
\text{Ferric chloride diazonium salt} + \text{SOCl}_2 + \text{CuCl} \rightarrow \text{this compound}
$$
Yields and Purity
- Typical yield: ~82.4%
- Purity: High, obtained by crystallization and washing steps
Analysis of Reaction Parameters and Optimization
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| Temperature (Diazotization) | ≤ 5 °C, preferably -5 to 0 °C | Low temperature prevents decomposition of diazonium salt |
| Acid concentration | 6-10 mol/L HCl (diluted) | Ensures effective diazotization |
| Molar ratio (NaNO2 : FeCl3/ZnCl2 : aniline) | 1-1.1 : 1-1.2 : 1 | Stoichiometric balance for complete reaction |
| Catalyst | Cuprous chloride (CuCl) or cupric chloride (CuCl2) | Catalyzes acyl chlorination efficiently |
| Reaction time (Acyl chlorination) | Overnight (~12-16 hours) | Ensures complete conversion |
| Purification | Extraction with ethyl acetate, washing with NaHCO3, water, saline, crystallization at -5 °C | Removes impurities and isolates pure product |
Alternative Preparation Routes
While the diazotization route is the most documented, alternative methods include:
Direct sulfonylation of 2-bromo-3-methylbenzene derivatives using chlorosulfonic acid or sulfuryl chloride under controlled conditions. However, this method is less selective and may require extensive purification.
Continuous flow synthesis approaches for related substituted benzenesulfonyl chlorides have been reported, improving safety and scalability but are less documented specifically for this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Diazotization + Acyl Chlorination | 2-Bromo-3-methylaniline | NaNO2, FeCl3/ZnCl2, SOCl2, CuCl | 0 to 5 °C, overnight reaction | ~82% | High purity, scalable, environmentally friendly improvements reported |
| Direct Sulfonylation | 2-Bromo-3-methylbenzene | Chlorosulfonic acid or SO2Cl2 | Elevated temperature, controlled addition | Variable | Less selective, more impurities |
| Continuous Flow (reported for analogs) | Substituted benzene | Similar to above | Flow reactor conditions | Improved safety and control | Emerging technology |
Research Findings and Innovations
Recent patents (CN117551005A, 2022) describe an improved diazotization method with ferric chloride or zinc chloride diazonium salts, enhancing yield and environmental profile by controlling reaction temperature and stoichiometry precisely.
Use of cuprous chloride as a catalyst in the acyl chlorination step significantly improves reaction efficiency and product purity.
The process avoids harsh conditions and minimizes by-products, making it suitable for industrial scale-up.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 2-Bromo-3-methylbenzenesulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by amines, alcohols, or thiols to form sulfonamides or sulfonate esters .
Reactivity and Mechanism
- The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This characteristic allows for the formation of various derivatives, which can be further utilized in synthetic pathways for pharmaceuticals and agrochemicals .
Pharmaceutical Applications
Drug Development
- The compound is utilized as a precursor in the development of active pharmaceutical ingredients (APIs). Its ability to modify biomolecules enables researchers to explore new therapeutic agents that may target specific biological pathways .
Case Studies
- Research has demonstrated the efficacy of arylsulphonamides derived from this compound as inhibitors of perforin-mediated lysis. These compounds showed promising results in preclinical studies aimed at treating conditions involving immune responses .
Biological Research
Modification of Biomolecules
- In biological studies, this compound is employed to modify proteins and other biomolecules to investigate their functions and interactions. For instance, it has been used in the development of chemical probes that facilitate the study of protein dynamics within cells .
Mechanism of Action
- The reactivity of this compound allows for selective labeling of biomolecules, which can aid in understanding cellular processes and disease mechanisms. This application is critical for advancing knowledge in fields such as cancer research and drug discovery .
Industrial Applications
Agrochemicals Production
- The compound is also significant in the production of agrochemicals, where it acts as a building block for developing herbicides and pesticides. Its chemical properties allow for the design of compounds with specific activity profiles against pests while minimizing environmental impact.
Material Science
- In materials science, this compound is utilized to synthesize specialty chemicals that possess unique physical properties suitable for various applications ranging from coatings to polymers .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemical Synthesis | Intermediate for nucleophilic substitution reactions | Formation of sulfonamides |
| Pharmaceutical Research | Precursor for active pharmaceutical ingredients (APIs) | Inhibitors of perforin-mediated lysis |
| Biological Research | Modification of proteins for functional studies | Chemical probes for protein dynamics |
| Industrial Production | Building block for agrochemicals and specialty chemicals | Herbicides and pesticides |
Mechanism of Action
The mechanism of action of 2-bromo-3-methylbenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-3-methylbenzenesulfonyl chloride can be compared to related sulfonyl chlorides and acyl chlorides. Below is a detailed analysis of its key analogues:
Structural and Physicochemical Comparisons
A comparative overview of molecular properties is provided in Table 1.
Table 1. Comparative Analysis of this compound and Analogues
Key Observations:
Substituent Effects :
- The This compound has a bromine and methyl group on the benzene ring, creating steric hindrance and electron-withdrawing effects. This contrasts with 2-(3-bromophenyl)ethanesulfonyl chloride , where the bromine is at the 3-position, and the sulfonyl chloride is attached via an ethyl chain. The ethyl group increases molar mass (283.57 g/mol vs. 269.6 g/mol) and may enhance lipophilicity .
- 2-Bromobenzoyl chloride lacks a methyl group and features a carbonyl chloride (-COCl) instead of a sulfonyl chloride (-SO₂Cl). The absence of a methyl group reduces steric bulk, while the acyl chloride group is more electrophilic but less stable than sulfonyl chloride .
Functional Group Reactivity :
- Sulfonyl chlorides (e.g., this compound and 2-(3-bromophenyl)ethanesulfonyl chloride) are typically used in nucleophilic substitutions to form sulfonamides or sulfonate esters. Their reactivity is moderated by the electron-withdrawing sulfonyl group.
- Acyl chlorides (e.g., 2-bromobenzoyl chloride) are more reactive toward nucleophiles like amines and alcohols, forming amides or esters. However, they are prone to hydrolysis under ambient conditions compared to sulfonyl chlorides .
Stability and Handling
- Sulfonyl chlorides generally exhibit greater thermal stability than acyl chlorides. For instance, this compound is less prone to hydrolysis compared to 2-bromobenzoyl chloride, which rapidly degrades in humid environments.
Biological Activity
2-Bromo-3-methylbenzenesulfonyl chloride (BMBC), with the CAS number 1261566-57-7, is a chemical compound characterized by its molecular formula C₇H₆BrClO₂S and a molecular weight of approximately 269.55 g/mol. This compound is notable for its dual functional groups: a bromine atom and a sulfonyl chloride group, which contribute to its utility in organic synthesis and potential biological applications.
BMBC appears as a white crystalline solid and is primarily used in nucleophilic substitution reactions. The sulfonyl chloride group can be substituted by various nucleophiles, leading to the formation of sulfonamide derivatives, which are known for their pharmaceutical applications, particularly as antibiotics and diuretics.
Synthesis Methods
BMBC can be synthesized through several methods, often involving the reaction of 3-methylbenzenesulfonyl chloride with brominating agents. This versatility allows for the production of various derivatives that may exhibit different biological activities.
Biological Activity Overview
While specific biological data on BMBC is limited, compounds with similar structural features often exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The reactivity profile of BMBC suggests potential interactions with biological macromolecules, warranting further pharmacological studies.
Potential Biological Activities
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide derivatives formed from BMBC may inherit these antimicrobial properties .
- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often investigated for their anti-inflammatory capabilities, indicating that BMBC may possess similar activities.
- Enzyme Inhibition : Research has indicated that certain derivatives can inhibit enzymes such as acetylcholinesterase, suggesting potential neuropharmacological applications .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to BMBC:
- Antibacterial Activity : A study on substituted arylsulphonamides demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1 to 2 µg/mL against Staphylococcus species and Enterococcus species . This suggests that BMBC derivatives could be evaluated for similar antibacterial efficacy.
- Structure-Activity Relationship (SAR) : A review highlighted the importance of substituents on the aromatic ring in enhancing antibacterial activity. For instance, bromo substituents at specific positions were found to significantly improve activity against E. coli .
Comparative Analysis
The following table summarizes some key features and biological activities of BMBC compared to structurally similar compounds:
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₇H₆BrClO₂S | Contains bromine & sulfonyl chloride | Potential antimicrobial & anti-inflammatory |
| 4-Bromo-3-methylbenzenesulfonyl chloride | C₇H₆BrClO₂S | Similar structure but different position of bromine | Variable activity due to positional isomerism |
| Sulfonamide derivatives | Varies | Derived from sulfonyl chlorides | Known antibiotics & diuretics |
Q & A
Q. What are the recommended methods for synthesizing 2-bromo-3-methylbenzenesulfonyl chloride, and how can purity be optimized?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, sulfonyl chlorides are typically prepared via chlorosulfonation of aromatic substrates. For brominated derivatives, regioselective bromination of 3-methylbenzenesulfonyl chloride using agents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or with FeCl₃ catalysis) may be applicable . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents. Analytical methods like HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography) with >95.0% purity thresholds are recommended for quality control, as seen in analogous brominated sulfonyl chlorides .
Q. How should this compound be stored to ensure long-term stability?
Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage at 0–6°C in airtight, amber glass containers under inert gas (argon or nitrogen) is critical. Analogous compounds, such as 2-bromobenzenesulfonyl chloride, are stored similarly to prevent decomposition . Regular stability checks via FTIR (to detect sulfonic acid formation) or titrimetric analysis of active chloride content are advised.
Q. What safety protocols are essential when handling this compound in the laboratory?
Follow OSHA HazCom 2012 standards: use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes . Neutralize spills with sodium bicarbonate or inert adsorbents. Waste must be segregated and disposed of via certified hazardous waste handlers .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
The bromine atom at the 2-position acts as a strong electron-withdrawing group, activating the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols). However, steric hindrance from the adjacent 3-methyl group may reduce reaction rates. Kinetic studies using NMR to monitor reaction progress (e.g., with aniline derivatives) can quantify steric and electronic effects . Computational modeling (DFT) of transition states may further elucidate substituent impacts on regioselectivity.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how do substituents complicate interpretation?
- ¹H NMR : The methyl group (3-position) appears as a singlet (~δ 2.5 ppm), while aromatic protons exhibit splitting patterns dependent on bromine’s deshielding effects. Coupling constants (J-values) help assign ortho/meta/para relationships.
- ¹³C NMR : The sulfonyl chloride group causes significant downfield shifts (~δ 125–135 ppm for aromatic carbons).
- FTIR : Strong S=O stretches (~1370 cm⁻¹ and 1180 cm⁻¹) confirm the sulfonyl chloride moiety. Challenges arise from overlapping signals in crowded aromatic regions, necessitating 2D NMR (e.g., HSQC, HMBC) for unambiguous assignments .
Q. How can researchers resolve contradictions in reaction yields reported for sulfonamide derivatives synthesized from this compound?
Yield discrepancies often stem from competing hydrolysis or steric effects. Controlled experiments varying solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry are critical. For example, using Schlenk techniques to exclude moisture can mitigate hydrolysis . Kinetic profiling (via LC-MS) identifies intermediates, while X-ray crystallography of products validates structural assumptions.
Q. What strategies improve the stability of this compound under catalytic conditions (e.g., Pd-mediated cross-coupling)?
Catalytic systems involving Pd(PPh₃)₄ or Pd(dba)₂ may require rigorous drying of solvents (e.g., molecular sieves) and substrates. Adding stabilizing ligands (e.g., XPhos) or conducting reactions at lower temperatures (−20°C to 0°C) reduces decomposition. Monitoring reaction progress via TLC or in-situ Raman spectroscopy helps optimize conditions .
Methodological Notes
- Purity Validation : Cross-validate analytical results using complementary techniques (e.g., HPLC + melting point analysis) .
- Regulatory Compliance : Ensure compliance with REACH and OSHA standards, particularly for corrosive substances .
- Synthetic Scalability : Pilot small-scale reactions (<5g) before scaling up, given the compound’s sensitivity and cost .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
